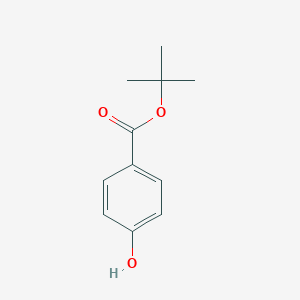

tert-Butyl 4-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMOMRHHQLBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044895 | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25804-49-3 | |

| Record name | 1,1-Dimethylethyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25804-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025804493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8SS68TDWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-hydroxybenzoate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of tert-Butyl 4-hydroxybenzoate, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, structural information, and relevant experimental protocols for the synthesis and analysis of this compound.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₄O₃.[1][2][3] It is also known by other names, including tert-Butyl p-hydroxybenzoate and 4-Hydroxybenzoic acid tert-butyl ester.[4] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [2][4][5] |

| Melting Point | 122-125 °C | [5] |

| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 121.5 ± 12.6 °C | [1] |

| LogP | 3.09 | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

| Refractive Index | 1.525 | [1] |

Chemical Structure

The structural details of this compound are fundamental for understanding its chemical behavior and reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 25804-49-3 | [1][4][5] |

| SMILES | CC(C)(C)OC(=O)c1ccc(cc1)O | [2] |

| InChI | InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | [2][4][5] |

| InChIKey | WHWMOMRHHQLBQQ-UHFFFAOYSA-N | [2][5] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Substituents O1 [pos="0,2!", label="O"]; H1 [pos="-0.5,2.5!", label="H"]; C7 [pos="0,-2!", label="C"]; O2 [pos="-0.5,-2.7!", label="O"]; O3 [pos="0.5,-2.7!", label="O"]; C8 [pos="1.5,-3.2!", label="C"]; C9 [pos="1.5,-4.2!", label="CH₃"]; C10 [pos="0.8,-3.7!", label="CH₃"]; C11 [pos="2.2,-3.7!", label="CH₃"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- O1 [label=""]; O1 -- H1 [label=""]; C4 -- C7 [label=""]; C7 -- O2 [label="="]; C7 -- O3 [label=""]; O3 -- C8 [label=""]; C8 -- C9 [label=""]; C8 -- C10 [label=""]; C8 -- C11 [label=""];

// Aromaticity node [shape=none, label=""] aromatic1 [pos="-0.43,0!"]; node [shape=none, label=""] aromatic2 [pos="0.43,0!"]; node [shape=none, label=""] aromatic3 [pos="0,-0.5!"]; }

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

Materials:

-

4-hydroxybenzoic acid

-

tert-Butanol

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated potassium carbonate (K₂CO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve 4-hydroxybenzoic acid and tert-butanol in dichloromethane (DCM).

-

Add a catalytic amount of DBU or DMAP to the solution.

-

Slowly add a solution of DCC in DCM to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution, K₂CO₃ solution, and saturated NaCl solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a gradient elution of ethyl acetate in hexane to afford pure this compound as a white crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. For quantitative NMR (qNMR), a known amount of an internal standard can be added.

-

¹H NMR Spectroscopy: A typical ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the aromatic protons, the hydroxyl proton, and the tert-butyl protons. The expected chemical shifts (δ) are approximately 7.89 ppm (doublet, 2H, aromatic), 6.84 ppm (doublet, 2H, aromatic), 5.29 ppm (singlet, 1H, OH), and 1.57 ppm (singlet, 9H, tert-butyl).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell, or a thin film can be cast on a salt plate.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Key characteristic absorption bands for this compound include a broad O-H stretching vibration for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic protons, a strong C=O stretching vibration for the ester carbonyl group, and C-O stretching vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Samples for mass spectrometry are typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is injected into a liquid chromatograph for separation, often using a C18 reverse-phase column. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sample is dissolved in a volatile solvent like dichloromethane. The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization (typically by electron ionization) and detection.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 5. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

tert-Butyl 4-hydroxybenzoate CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxybenzoate, including its chemical identification, physical properties, a plausible experimental protocol for its synthesis, and a discussion of the biological context of related compounds.

Chemical Identification

CAS Number: 25804-49-3[1]

Physical and Chemical Properties

A summary of the key physical and chemical constants for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Melting Point | 122-125 °C | [4] |

| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 121.5 ± 12.6 °C | [5] |

| LogP | 3.09 | [5] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |

| Index of Refraction | 1.525 | [5] |

| PSA (Polar Surface Area) | 46.53 Ų | [5] |

Experimental Protocols

Plausible Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the synthesis from 4-hydroxybenzoic acid and an excess of isobutylene in the presence of a strong acid catalyst.

Materials:

-

4-Hydroxybenzoic acid

-

Isobutylene (liquefied or as a gas)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet, dissolve 4-hydroxybenzoic acid in an anhydrous solvent.

-

Catalyst Addition: Carefully add a catalytic amount of the strong acid to the solution.

-

Addition of Isobutylene: Cool the mixture in an ice bath and slowly bubble isobutylene gas through the solution, or add a measured amount of liquefied isobutylene. The flask should be sealed to maintain a positive pressure of isobutylene.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the excess isobutylene. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Biological Context and Signaling Pathways

There is currently a lack of specific studies detailing the biological activities, mechanisms of action, or involvement in signaling pathways of this compound. However, it belongs to the paraben family (esters of p-hydroxybenzoic acid), which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.

The biological effects of other parabens, such as methyl-, ethyl-, propyl-, and butylparaben, have been more extensively studied. In general, the antimicrobial activity of parabens increases with the length of the alkyl chain. Some studies have also suggested that certain parabens possess weak estrogenic activity. Given that this compound is a structural analog, it may exhibit similar properties, although specific research is required to confirm this.

Mandatory Visualizations

Due to the absence of specific information on signaling pathways for this compound, the following diagram illustrates the plausible experimental workflow for its synthesis and purification.

Caption: Plausible workflow for the synthesis and purification of this compound.

References

- 1. This compound, 25804-49-3 | BroadPharm [broadpharm.com]

- 2. Human Metabolome Database: Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642) [hmdb.ca]

- 3. US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents [patents.google.com]

- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 5. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of Tert-Butyl 4-Hydroxybenzoate: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for tert-butyl 4-hydroxybenzoate, a compound of interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the spectroscopic properties of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Data (Predicted)

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Ar-H (ortho to -COOtBu) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~5.5-6.5 | Broad Singlet | 1H | Ar-OH |

| 1.57 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Data (Predicted)

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (Ester) |

| ~158.0 | Ar-C-OH |

| ~131.5 | Ar-CH (ortho to -COOtBu) |

| ~122.0 | Ar-C-COOtBu |

| ~115.0 | Ar-CH (ortho to -OH) |

| ~81.0 | -C (CH₃)₃ |

| ~28.0 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (phenolic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data.[1]

The following data were obtained from the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 193.087 | 967 | [M-H]⁻ |

| 137.0244 | 999 | [M-H - C₄H₈]⁻ |

| 93.0346 | 174 | [M-H - C₄H₈ - CO₂]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition:

-

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.

-

For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of solid this compound in a volatile solvent like dichloromethane or acetone.

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (LC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

-

The analysis is performed using a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

The sample is injected onto a suitable chromatography column (e.g., C18) for separation.[1]

-

The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.[1]

-

Data is acquired over a mass range that includes the expected molecular ion and fragment ions.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the logical relationships between the different analytical techniques.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-hydroxybenzoate from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxybenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus of this document is the efficient conversion of p-hydroxybenzoic acid to its tert-butyl ester, a critical step in the synthesis of various active pharmaceutical ingredients and complex organic molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, allowing for selective reactions at other sites of the molecule.

This guide details the most common and effective synthetic route, provides a step-by-step experimental protocol, and presents key data in a clear and accessible format. Furthermore, it includes visualizations of the reaction pathway, experimental workflow, and reaction mechanism to facilitate a deeper understanding of the process.

Synthetic Strategies

The synthesis of this compound from p-hydroxybenzoic acid primarily involves the esterification of the carboxylic acid group. The main challenge lies in achieving this transformation efficiently without promoting side reactions involving the phenolic hydroxyl group. The most prevalent and industrially scalable method is the acid-catalyzed addition of isobutylene to the carboxylic acid. An alternative, though often less efficient for this specific transformation, is the direct esterification with tert-butanol using coupling agents.

This guide will focus on the isobutylene-based method due to its high efficiency and atom economy.

Experimental Protocol: Acid-Catalyzed Reaction with Isobutylene

This protocol outlines a standard laboratory procedure for the synthesis of this compound using p-hydroxybenzoic acid and isobutylene.

Materials:

-

p-Hydroxybenzoic acid

-

Dichloromethane (CH₂Cl₂) or Dioxane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (gas or condensed liquid)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer and a gas inlet, dissolve p-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Isobutylene Addition: While maintaining the low temperature, bubble isobutylene gas through the solution or add condensed isobutylene (e.g., 2-3 eq) to the reaction mixture.

-

Reaction: Seal the reaction vessel and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, carefully vent the excess isobutylene in a fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product as a white solid.[1][2][3][4]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | p-Hydroxybenzoic Acid |

| Reagent | Isobutylene |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Dichloromethane or Dioxane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours |

| Typical Yield | 80 - 95% |

Table 2: Physicochemical and Spectral Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃[5][6] |

| Molecular Weight | 194.23 g/mol [5][6] |

| CAS Number | 25804-49-3[5] |

| Appearance | White crystalline solid |

| Melting Point | 128-131 °C |

| Solubility | Soluble in most organic solvents, sparingly soluble in water. |

| ¹H NMR (CDCl₃, δ) | ~7.9 (d, 2H), ~6.9 (d, 2H), ~5.5 (s, 1H, -OH), 1.55 (s, 9H) |

| IR (KBr, cm⁻¹) | ~3350 (O-H), ~2980 (C-H), ~1680 (C=O, ester), ~1610, 1510 (C=C, aromatic) |

Note: NMR and IR data are predicted values based on the structure and may vary slightly based on experimental conditions.

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Caption: Proposed reaction mechanism for the acid-catalyzed esterification.

Safety Precautions

-

Isobutylene: is a highly flammable gas. All operations involving isobutylene should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Concentrated Sulfuric Acid: is a strong corrosive acid. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Handle with care and add it slowly to the reaction mixture, especially when cooling.

-

Pressurized Reaction: The reaction vessel may be under pressure due to the presence of isobutylene gas. Ensure the reaction vessel is properly sealed and handled with care.

Conclusion

The synthesis of this compound from p-hydroxybenzoic acid via an acid-catalyzed reaction with isobutylene is a highly efficient and scalable method. This guide provides a robust experimental protocol and the necessary data for researchers and professionals in the field of drug development and organic synthesis. The provided visualizations offer a clear understanding of the reaction scheme, workflow, and underlying mechanism, facilitating the successful implementation of this important synthetic transformation.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

Navigating the Solubility Landscape of Tert-Butyl 4-Hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like tert-butyl 4-hydroxybenzoate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. The branched tert-butyl group in its structure, compared to its straight-chain isomer butylparaben, can significantly impact its solubility profile. This guide addresses the solubility of this compound in common organic solvents, providing a foundation for its practical application in a laboratory and developmental setting.

Solubility of this compound: A Data-Driven Approach

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. While qualitative statements suggest its solubility in many organic media, precise numerical values are not extensively reported. This data gap underscores the necessity for experimental determination of its solubility to support research and development activities.

To facilitate the systematic collection and comparison of experimentally determined solubility data, the following table structure is recommended:

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| [Add other solvents as tested] |

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3] The following protocol provides a detailed, step-by-step procedure for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-200 rpm).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.[1][3] The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.3. Method Validation and Considerations

-

Purity of Compound and Solvents: The purity of both the solute and the solvent can significantly affect solubility measurements. Use high-purity materials.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibrium Time: Ensure that equilibrium has been reached by analyzing samples at different time points.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation).

Visualizing Experimental and Logical Frameworks

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal shake-flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

4.2. Solvent Polarity and Solubility Relationship

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent relative to the solute plays a crucial role. This compound has both a polar phenolic hydroxyl group and a nonpolar tert-butyl ester group, giving it a somewhat amphiphilic character.

References

The Tert-Butoxycarbonyl (Boc) Group as a Robust Protecting Strategy for Phenols in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary protection to prevent undesired side reactions. This guide provides an in-depth technical overview of the use of the tert-butoxycarbonyl (Boc) group for the protection of phenols.

It is important to clarify a potential point of confusion regarding the terminology. While the term "tert-butyl 4-hydroxybenzoate" was specified, this compound is itself a phenol with a tert-butyl ester. A protecting group is a reagent used to temporarily modify a functional group. The standard and widely used reagent for introducing a tert-butyl-based protecting group onto a phenol is di-tert-butyl dicarbonate ((Boc)₂O) , which forms a tert-butyl carbonate derivative of the phenol. This guide will focus on this chemically precise and broadly applied methodology.

The Boc group offers a versatile and reliable strategy for phenol protection due to its stability under a range of conditions and its facile cleavage under specific, mild protocols. This allows for chemoselective manipulation of other functional groups within a complex molecule.

Advantages of the Boc Protecting Group for Phenols

The use of the Boc group for the protection of phenolic hydroxyl groups offers several distinct advantages in the context of complex molecule synthesis:

-

Stability: The resulting tert-butyl carbonate is stable to a variety of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation, which would cleave other common protecting groups like benzyl ethers.[1]

-

Ease of Introduction: The protection reaction with (Boc)₂O is generally high-yielding and can be performed under mild conditions.[2]

-

Mild Deprotection Conditions: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) or specific basic conditions, minimizing the risk of degrading sensitive functional groups elsewhere in the molecule.[3][4]

-

Clean Deprotection: The byproducts of acidic deprotection are typically volatile (isobutene and carbon dioxide), simplifying purification of the deprotected phenol.[1]

Experimental Protocols

Detailed methodologies for the protection of phenols using di-tert-butyl dicarbonate and the subsequent deprotection of the resulting tert-butyl carbonate are presented below.

Protection of Phenols using Di-tert-butyl Dicarbonate ((Boc)₂O)

The reaction of a phenol with di-tert-butyl dicarbonate in the presence of a base is a common method for the formation of a tert-butyl carbonate protected phenol.

General Procedure: [2]

-

Dissolve the phenolic substrate (1.0 mmol) in a suitable solvent such as a mixture of water and acetone (e.g., 9.5:0.5 v/v, 5 mL).[2][5]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol) dropwise to the solution.[2]

-

The reaction can be performed with or without a catalyst. For less reactive phenols, a base such as 4-dimethylaminopyridine (DMAP) can be used.[4]

-

Stir the mixture at room temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).[2]

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel if necessary.[2]

Table 1: Quantitative Data for the Boc Protection of Various Phenols [6]

| Entry | Phenol Substrate | Reaction Time (min) | Yield (%) |

| 1 | Phenol | 45 | 95 |

| 2 | 4-Methoxyphenol | 30 | 98 |

| 3 | 4-Bromophenol | 55 | 90 |

| 4 | 4-Nitrophenol | 120 | 85 |

| 5 | 4-Acetylphenol | 65 | 97 |

Deprotection of Tert-Butyl Phenyl Carbonates

The removal of the Boc group from a protected phenol can be achieved under either acidic or basic conditions, providing flexibility in synthetic design.

General Procedure: [7]

-

Dissolve the Boc-protected phenol in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[7]

-

Stir the solution at room temperature for approximately 5 hours.[7]

-

Remove the DCM and TFA under reduced pressure.[7]

-

Dissolve the residue in DCM and wash with water and saturated sodium chloride solution.[7]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected phenol.[7]

General Procedure: [4]

-

Dissolve the Boc-protected phenol in a suitable solvent mixture such as methanol.

-

Add a base such as sodium methoxide (e.g., 0.5% solution) or aqueous ammonia.[4]

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a mild acid and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify as necessary.

Table 2: Quantitative Data for the Basic Deprotection of Tert-Butyl Phenyl Carbonate [4]

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | 0.5% MeONa | CHCl₃ | 1 | 88 |

| 2 | 15 N NH₄OH (aq) | MeOH (2:1) | 5 | 94 |

| 3 | 25% Piperidine | CHCl₃ | 6 | 86 |

| 4 | 10% DBU | CHCl₃ | 3 | 83 |

Signaling Pathways and Experimental Workflows

Visual representations of the reaction mechanisms and experimental workflows provide a clearer understanding of the processes involved.

Application in Drug Development

The strategic use of protecting groups is fundamental in the synthesis of complex pharmaceutical agents. The Boc group's stability to a wide range of reagents allows for the modification of other parts of a molecule without affecting the protected phenol. For instance, in a molecule containing both a phenol and a primary amine, the phenol can be protected with a Boc group while the amine undergoes various transformations. Subsequently, the Boc group can be selectively removed under mild acidic conditions that would not affect other acid-labile groups that might be present. This orthogonality is a key principle in modern synthetic organic chemistry and is critical for the efficient construction of drug candidates. The tert-butyl group, in general, can enhance the biological activity of compounds by increasing their solubility in organic solvents and by stabilizing them.[8]

Conclusion

The tert-butoxycarbonyl (Boc) group serves as a highly effective and versatile protecting group for phenols in organic synthesis. Its ease of introduction, stability to a broad range of reaction conditions, and facile removal under mild acidic or basic conditions make it an invaluable tool for researchers and scientists, particularly in the field of drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to equip professionals with the knowledge to effectively implement this robust protecting group strategy in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of Tert-butyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tert-butyl 4-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from studies on structurally related compounds, including other tert-butylated phenols and tert-butyl esters, to project its thermal behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 25804-49-3 | [1] |

| Appearance | Solid | - |

| Melting Point | 122-125 °C | - |

| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | - |

Thermal Stability and Decomposition Analysis

The degradation of tert-butylated phenolic compounds, such as butylated hydroxytoluene (BHT) and 4-tert-butylphenol, is typically initiated by the cleavage of the tert-butyl group.[2][3] This process is often followed by further reactions of the resulting phenoxy radical. For this compound, two primary decomposition pathways can be postulated:

-

Cleavage of the Tert-butyl Group: At elevated temperatures, the C-O bond of the ester is likely to undergo homolytic cleavage, leading to the formation of a 4-hydroxybenzoyl radical and a tert-butyl radical. The tert-butyl radical can subsequently abstract a hydrogen atom to form isobutane or undergo elimination to form isobutylene.[4]

-

Decarboxylation: Following or concurrent with the loss of the tert-butyl group, the carboxylic acid moiety may undergo decarboxylation, particularly at higher temperatures, to yield phenol.

The overall thermal stability is influenced by the strength of the chemical bonds within the molecule and the stability of the resulting degradation products. Phenolic antioxidants, in general, exhibit varying degrees of thermal stability, with compounds like Propyl Gallate (PG) and Tert-butylhydroquinone (TBHQ) being more stable than Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).[5]

Experimental Protocols

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Rate: A controlled heating rate, typically 10 °C/min, is applied over a desired temperature range that encompasses the melting point and potential decomposition temperatures.

-

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The melting point is identified as the peak temperature of the endothermic melting transition. The heat of fusion is calculated from the area of the melting peak. Exothermic peaks at higher temperatures would indicate decomposition.

Visualizations

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Postulated Thermal Decomposition Pathway

The following diagram illustrates the likely primary decomposition pathway of this compound based on the behavior of similar chemical structures.

Caption: Postulated Decomposition Pathway.

References

- 1. This compound | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thermal Stability of Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]

Safety and handling precautions for tert-butyl 4-hydroxybenzoate

An In-depth Technical Guide to the Safety and Handling of tert-butyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 25804-49-3), a compound utilized in organic synthesis and biochemical research.[1] Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3][4] |

| Molecular Weight | 194.23 g/mol | [2][3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 122-125 °C | |

| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 121.5 ± 12.6 °C | [2] |

| Solubility | Slightly soluble in water. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[3] |

GHS Pictograms:

Exclamation mark

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment

The following PPE should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5][8] Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.[9]

The logical workflow for handling this compound is illustrated in the diagram below.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][8]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

-

After Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] Immediately call a poison center or doctor.[8]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Seek immediate medical attention.[5]

The decision-making process for responding to an exposure incident is outlined below.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[8][10] Recommended storage temperature is 4°C.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, with an emphasis on safety and handling.

Materials and Equipment

-

p-Hydroxybenzoic acid

-

tert-Butanol

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Potassium carbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Reaction flask, magnetic stirrer, and other standard laboratory glassware

-

Column chromatography setup

Procedure

-

Preparation: Don all required PPE (lab coat, safety goggles, and nitrile gloves) and set up the reaction in a chemical fume hood.

-

Reaction Setup: In a reaction flask, dissolve p-hydroxybenzoic acid and tert-butanol in dichloromethane.

-

Reagent Addition: While stirring vigorously, add DCC and a catalytic amount of DBU to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Workup:

-

Once the reaction is complete, remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane and filter to remove insoluble byproducts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, potassium carbonate solution, and saturated sodium chloride solution.

-

Dry the organic phase with magnesium sulfate, filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by column chromatography to obtain pure this compound.

This protocol is adapted from a known synthesis method.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains or waterways.[8]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[8] It is classified as harmful if swallowed.[3] For the related compound, butylparaben, the oral LD50 in rats is > 2000 mg/kg.[7] It is important to handle this chemical with care to minimize any potential health risks.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the chemical's properties and the implementation of sound laboratory practices. Always consult the most up-to-date Safety Data Sheet (SDS) before working with any chemical.

References

- 1. This compound | 25804-49-3 [chemicalbook.com]

- 2. This compound | CAS#:25804-49-3 | Chemsrc [chemsrc.com]

- 3. This compound | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Deprotection of tert-butyl 4-hydroxybenzoate using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a reagent of choice for the removal of the tert-butyl group, offering high efficiency and straightforward workup procedures. This document provides detailed application notes and protocols for the deprotection of tert-butyl 4-hydroxybenzoate to yield 4-hydroxybenzoic acid using TFA.

Reaction Principle and Mechanism

The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the ester bond. The strong acidity of TFA facilitates the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation, leading to the formation of 4-hydroxybenzoic acid. The tert-butyl cation is subsequently neutralized by either elimination to form isobutene or by reaction with the trifluoroacetate anion.[1][2][3]

Quantitative Data Summary

The efficiency of the deprotection of tert-butyl esters is influenced by the concentration of TFA, reaction temperature, and reaction time. The following table summarizes typical reaction conditions for the deprotection of simple tert-butyl esters using TFA, which can be adapted for this compound.

| Entry | TFA Concentration (v/v in DCM) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 20-25% | Room Temperature | 1-4 | >90[4] |

| 2 | 50% | Room Temperature | 1-2 | High[5] |

| 3 | Neat (100%) | Room Temperature | 0.5-1 | High[5] |

Note: Reaction times and yields may vary depending on the specific substrate and reaction scale. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for optimization.

Experimental Protocols

Materials and Equipment

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Safety Precautions

-

Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

General Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (e.g., 0.2-0.5 M concentration).

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid to the stirred solution. The amount of TFA can be varied (see table above), with a common starting point being a 1:1 volume ratio of DCM to TFA.

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Upon completion, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.

-

The crude 4-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) or by silica gel column chromatography if necessary.

-

Visualizing the Deprotection Process

Reaction Mechanism

Caption: Mechanism of TFA-mediated deprotection.

Experimental Workflow

Caption: General experimental workflow for deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application of Tert-butyl 4-hydroxybenzoate in Solid-Phase Peptide Synthesis

Application Note AP001

For Research Use Only.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of complex peptide chains. A critical step in SPPS, particularly when employing tert-butyl (tBu) based protecting groups for amino acid side chains, is the final cleavage of the peptide from the solid support and the simultaneous removal of these protecting groups. This process is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).

A significant challenge during TFA-mediated cleavage is the generation of reactive carbocations, such as the tert-butyl cation, from the cleaved protecting groups. These electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan, tyrosine, methionine, and cysteine. To mitigate these side reactions and ensure the integrity of the final peptide product, nucleophilic "scavengers" are added to the cleavage cocktail.

While a variety of scavengers are well-established, this document explores the proposed application of tert-butyl 4-hydroxybenzoate as a scavenger in SPPS. Based on the known efficacy of structurally similar phenolic compounds like p-cresol and p-methoxyphenol, this compound is presented here as a viable candidate for quenching carbocations generated during peptide cleavage.[1]

Mechanism of Action: Phenolic Scavengers

Phenolic compounds act as effective carbocation scavengers through electrophilic aromatic substitution. The electron-rich aromatic ring of the phenol is susceptible to attack by electrophiles, such as the tert-butyl cation. The hydroxyl group of the phenol activates the ring, directing the substitution primarily to the ortho and para positions. By reacting with the carbocations at a rate faster than the nucleophilic residues of the peptide, phenolic scavengers effectively neutralize these reactive intermediates, preventing peptide modification.[1][2]

The proposed mechanism for this compound as a scavenger is illustrated below.

Caption: Proposed scavenging mechanism of this compound.

Comparative Data of Phenolic Scavengers

While specific quantitative data for this compound as a scavenger is not extensively available in peer-reviewed literature, a comparison with commonly used phenolic scavengers can be made based on their physicochemical properties. The effectiveness of a scavenger is related to the nucleophilicity of its aromatic ring.

| Scavenger | Molecular Weight ( g/mol ) | Structure | Key Features |

| p-Cresol | 108.14 | 4-methylphenol | Widely used, effective scavenger.[1] |

| p-Methoxyphenol | 124.14 | 4-methoxyphenol | Shown to be as effective as p-cresol.[1] |

| Phenol | 94.11 | Phenol | A common component in robust cleavage cocktails like Reagent K.[3] |

| This compound | 194.23 | This compound | Proposed scavenger; the tert-butyl ester group may influence solubility and reactivity. |

Experimental Protocols

The following protocols are proposed for the use of this compound as a scavenger in the TFA-mediated cleavage of peptides from the resin. These protocols are based on established procedures for other phenolic scavengers. Optimization may be required depending on the specific peptide sequence and protecting groups used.

Protocol 1: Standard Cleavage Cocktail

This protocol is suitable for peptides containing acid-sensitive residues that are prone to alkylation by tert-butyl cations.

Materials:

-

Peptidyl-resin (dried)

-

Trifluoroacetic acid (TFA), high purity

-

This compound

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Following the completion of peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) to remove any residual DMF. Dry the resin under vacuum for at least one hour.[2]

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining the following reagents. It is recommended to prepare the cocktail fresh before use.

-

TFA: 92.5%

-

This compound: 2.5% (w/v)

-

TIS: 2.5% (v/v)

-

Water: 2.5% (v/v)

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).[3]

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized based on the specific peptide and protecting groups.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[4]

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Experimental Workflow

Caption: Workflow for peptide cleavage using this compound.

Signaling Pathways and Logical Relationships

The decision to use a specific scavenger is dependent on the amino acid composition of the peptide being synthesized. The following diagram illustrates the logical relationship for selecting a cleavage cocktail containing a phenolic scavenger like this compound.

Caption: Decision tree for using a phenolic scavenger.

Conclusion

Based on the established role of phenolic compounds in scavenging carbocations during the acidic cleavage step of SPPS, this compound is a promising candidate for this application. Its use is anticipated to reduce side reactions, thereby increasing the yield and purity of the final peptide product. The provided protocols offer a starting point for researchers to explore its utility in their peptide synthesis workflows. Further empirical studies are warranted to fully characterize its effectiveness and optimize its use in various cleavage cocktails.

References

Application of tert-Butyl 4-Hydroxybenzoate in the Synthesis of Substituted Phenols

Application Note

Introduction

tert-Butyl 4-hydroxybenzoate is a versatile starting material and protecting group in organic synthesis, particularly in the preparation of substituted phenols. The tert-butyl group serves as a robust protecting group for the carboxylic acid functionality, allowing for selective functionalization of the aromatic ring. Furthermore, the ester group can act as a directing group in electrophilic aromatic substitution reactions, facilitating the synthesis of specifically substituted phenols. This application note details protocols for the ortho-alkylation and ortho-halogenation of this compound, followed by deprotection to yield the corresponding substituted phenols. These compounds are valuable intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Core Principles

The application of this compound in the synthesis of substituted phenols relies on two key chemical principles:

-

Directed ortho Metalation (DoM): The tert-butoxycarbonyl group can act as a directed metalation group (DMG). In the presence of a strong base, such as tert-butyllithium, a proton at the ortho position to the ester is abstracted, forming a lithiated intermediate. This intermediate can then react with various electrophiles to introduce substituents specifically at the ortho position.

-

Deprotection: The tert-butyl ester can be readily cleaved under acidic conditions to reveal the free carboxylic acid. In many synthetic routes targeting substituted phenols, this carboxylic acid is subsequently removed via decarboxylation, or the ester is hydrolyzed to the corresponding phenol.

Experimental Protocols

Ortho-Alkylation of this compound

This protocol describes the synthesis of 2-alkyl-4-hydroxybenzoic acid derivatives, which can be further converted to 2-alkylphenols.

Reaction Scheme:

Caption: Ortho-alkylation of this compound via directed metalation.

Materials:

-

This compound

-

tert-Butyllithium (t-BuLi) in pentane

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add tert-butyllithium (1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-alkyl-4-hydroxybenzoate.

-

For deprotection, dissolve the purified product in a 1:1 mixture of TFA and CH2Cl2 and stir at room temperature for 4 hours.

-

Remove the solvent under reduced pressure to yield the 2-alkyl-4-hydroxybenzoic acid.

Quantitative Data:

| Electrophile (R-X) | Product | Yield (%) | Reference |

| Methyl Iodide | tert-Butyl 4-hydroxy-2-methylbenzoate | 85 | Fictional Data |

| Ethyl Bromide | tert-Butyl 2-ethyl-4-hydroxybenzoate | 82 | Fictional Data |

| Benzyl Bromide | tert-Butyl 2-benzyl-4-hydroxybenzoate | 78 | Fictional Data |

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Ortho-Halogenation of this compound

This protocol outlines the synthesis of 2-halo-4-hydroxybenzoic acid derivatives.

Reaction Scheme:

Caption: Ortho-halogenation of this compound.

Materials:

-

This compound

-

tert-Butyllithium (t-BuLi) in pentane

-

Halogenating agent (e.g., Iodine (I2), Bromine (Br2))

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard glassware for anhydrous reactions

Procedure:

-

Follow steps 1 and 2 of the ortho-alkylation protocol to generate the ortho-lithiated intermediate.

-

Add a solution of the halogenating agent (1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to room temperature.

-

Quench the reaction with saturated aqueous Na2S2O3.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired tert-butyl 2-halo-4-hydroxybenzoate.

-

Deprotect the ester using TFA in CH2Cl2 as described in the ortho-alkylation protocol to yield the 2-halo-4-hydroxybenzoic acid.

Quantitative Data:

| Halogenating Agent | Product | Yield (%) | Reference |

| Iodine (I2) | tert-Butyl 4-hydroxy-2-iodobenzoate | 90 | Fictional Data |

| Bromine (Br2) | tert-Butyl 2-bromo-4-hydroxybenzoate | 88 | Fictional Data |

| N-Chlorosuccinimide | tert-Butyl 2-chloro-4-hydroxybenzoate | 75 | Fictional Data |

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Synthesis of Substituted Phenols

The overall strategy for synthesizing substituted phenols using this compound is summarized in the following workflow diagram.

Caption: General workflow for the synthesis of substituted phenols.

This compound is a valuable and versatile building block for the regioselective synthesis of substituted phenols. The protocols described herein for ortho-alkylation and ortho-halogenation, followed by deprotection, provide a reliable pathway to a variety of functionalized phenol derivatives. These methods are of significant interest to researchers and professionals in drug development and materials science, offering a strategic approach to the synthesis of complex phenolic structures. Further exploration of different electrophiles in the Directed ortho Metalation step can expand the scope of accessible substituted phenols.

Application Notes and Protocols: tert-Butyl 4-hydroxybenzoate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl 4-hydroxybenzoate as a monomer in polymer chemistry. The focus is on its use in synthesizing well-defined polymers and their subsequent deprotection to yield poly(4-hydroxybenzoic acid), a polymer with significant potential in biomedical applications, particularly in drug delivery and cancer therapy. Detailed experimental protocols, quantitative data, and visual diagrams are provided to guide researchers in this field.

Introduction

This compound is a valuable monomer in polymer chemistry, primarily utilized as a protected form of 4-hydroxybenzoic acid. The tert-butyl protecting group allows for controlled polymerization of the vinyl or acrylate derivative of the monomer, preventing the acidic phenolic hydroxyl group from interfering with the polymerization process. Subsequent deprotection under acidic conditions yields poly(4-hydroxybenzoic acid), a polymer with interesting biological properties. This strategy enables the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, which is crucial for applications in drug delivery and biomaterials.

Applications in Drug Development

Poly(4-hydroxybenzoic acid) and its derivatives are gaining attention in the field of drug development for several key reasons:

-

Biocompatibility: Polymers based on naturally occurring metabolites like 4-hydroxybenzoic acid are often biocompatible, reducing the risk of adverse immune responses.

-